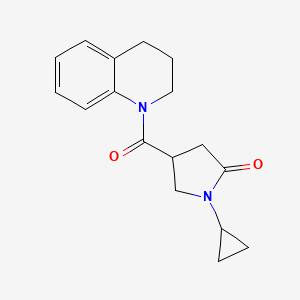
1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one, also known as CPQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPQ is a pyrrolidine derivative that has been shown to have significant pharmacological activity, particularly in the central nervous system.
作用机制
The mechanism of action of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity and the inhibition of neurotransmitter reuptake. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive-enhancing effects. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has also been shown to have anxiolytic and antidepressant effects in animal models, which may be related to its modulation of the sigma-1 receptor.
Biochemical and Physiological Effects:
1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, calcium signaling, protein folding, and mitochondrial function. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been shown to enhance cognitive function and memory in animal models, and may have potential applications in the treatment of cognitive impairment associated with neurological disorders.
实验室实验的优点和局限性
1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has several advantages for use in lab experiments, including its well-established synthesis method, high purity, and known pharmacological activity. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been extensively studied in animal models, and its effects on neurotransmitter release and behavior are well-characterized. However, there are also limitations to the use of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several potential future directions for the study of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one, including the development of more potent and selective sigma-1 receptor ligands, the investigation of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one's effects on other cellular processes, and the evaluation of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one's therapeutic potential in human clinical trials. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one may also have potential applications in the treatment of other neurological disorders, such as schizophrenia and addiction. Further research is needed to fully understand the mechanism of action and therapeutic potential of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one.
合成方法
The synthesis of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one involves the reaction of 3,4-dihydro-2H-quinoline-1-carboxylic acid with cyclopropylamine to form the corresponding amide. This intermediate is then converted to the final product, 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one, by treatment with acetic anhydride and pyrrolidine. The synthesis of 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been well-established, and several modifications have been reported in the literature to improve the yield and purity of the product.
科学研究应用
1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and mitochondrial function. 1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one has also been shown to have an inhibitory effect on the reuptake of serotonin, norepinephrine, and dopamine, which are neurotransmitters involved in the regulation of mood and behavior.
属性
IUPAC Name |
1-cyclopropyl-4-(3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-16-10-13(11-19(16)14-7-8-14)17(21)18-9-3-5-12-4-1-2-6-15(12)18/h1-2,4,6,13-14H,3,5,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMDZWXBZGUTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3CC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7506142.png)
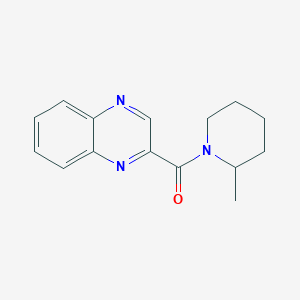
![N-[2-(3,5-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506163.png)
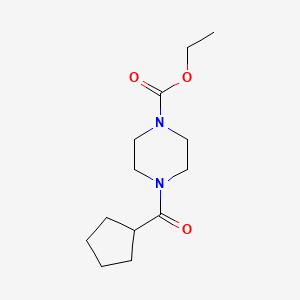
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7506175.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7506182.png)
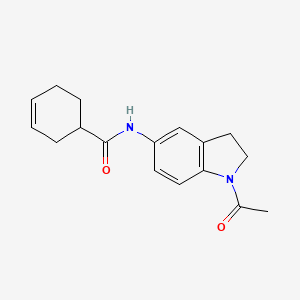
![N-[2-(2,4-dimethylphenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7506194.png)

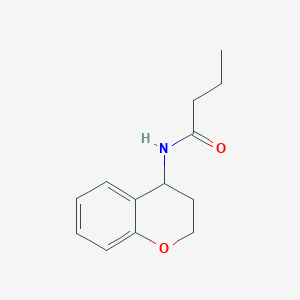

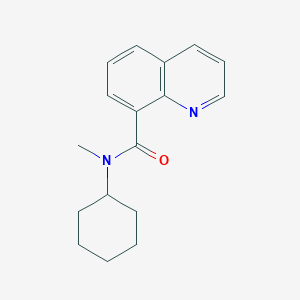
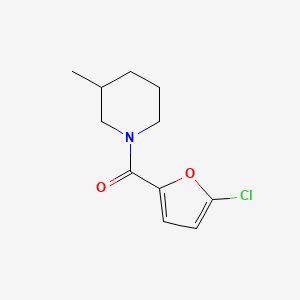
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7506269.png)